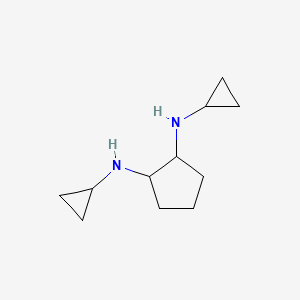
N1,N2-dicyclopropylcyclopentane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-dicyclopropylcyclopentane-1,2-diamine is an organic compound characterized by its unique structure, which includes cyclopropyl and cyclopentane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-dicyclopropylcyclopentane-1,2-diamine typically involves the cycloaddition of cyclopropylamines with cyclopentane derivatives. One common method is the organophotoredox-catalyzed [3 + 2] cycloaddition, which uses a dual catalyst system comprising Eosin Y and Binol-derived phosphoric acid with triethylamine as an additive . This method ensures high diastereoselectivity and yields the desired compound efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N1,N2-dicyclopropylcyclopentane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products are typically cyclopentane derivatives with oxidized amino groups.
Reduction: The major products are cyclopentane derivatives with reduced amino groups.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated cyclopentane derivatives.
Scientific Research Applications
N1,N2-dicyclopropylcyclopentane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its cytotoxic activity against certain cancer cell lines.
Mechanism of Action
The mechanism of action of N1,N2-dicyclopropylcyclopentane-1,2-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1,N2-diphenylacenaphthylene-1,2-diimines: These compounds share a similar diamine structure but with different substituents.
N1-phenylbenzene-1,2-diamine: Another diamine compound with phenyl groups instead of cyclopropyl and cyclopentane rings.
Uniqueness
N1,N2-dicyclopropylcyclopentane-1,2-diamine is unique due to its combination of cyclopropyl and cyclopentane rings, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-N,2-N-dicyclopropylcyclopentane-1,2-diamine |
InChI |
InChI=1S/C11H20N2/c1-2-10(12-8-4-5-8)11(3-1)13-9-6-7-9/h8-13H,1-7H2 |
InChI Key |
ZFEYIIUFPOQNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)NC2CC2)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


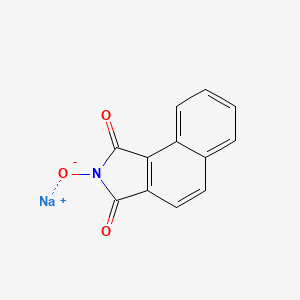


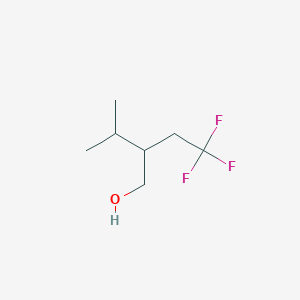
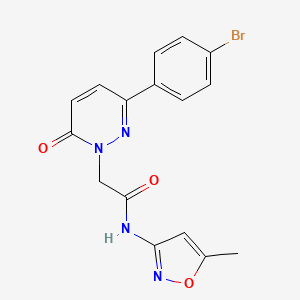
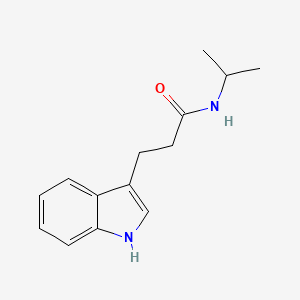
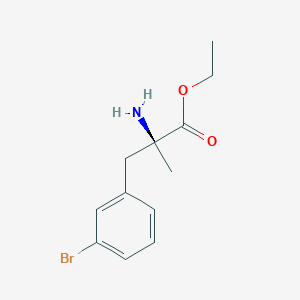
![3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid](/img/structure/B14865578.png)
![methyl (1S,6S,8S,9R)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate](/img/structure/B14865579.png)

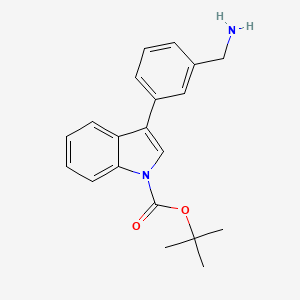
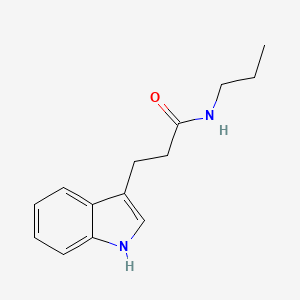
![5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14865593.png)
![4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14865595.png)
